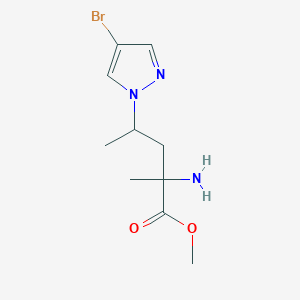

Methyl 2-amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanoate is a useful research compound. Its molecular formula is C10H16BrN3O2 and its molecular weight is 290.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylpentanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data and case studies.

The compound's molecular formula is C10H16BrN3O2 with a molecular weight of approximately 290.16 g/mol. The presence of a bromine atom in the pyrazole ring enhances its reactivity and binding affinity to biological targets, making it a valuable candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C10H16BrN3O2 |

| Molecular Weight | 290.16 g/mol |

| IUPAC Name | Methyl 2-amino-4-(4-bromopyrazol-1-yl)-2-methylpentanoate |

| InChI Key | TXYRGFSUTJAJTE-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : A hydrazine derivative reacts with a 1,3-dicarbonyl compound under acidic or basic conditions.

- Bromination : The pyrazole ring is brominated using agents like bromine or N-bromosuccinimide (NBS).

- Esterification : The final product is obtained by esterifying the amino acid derivative with methanol in the presence of a strong acid catalyst.

Medicinal Chemistry Applications

This compound has shown promise in several therapeutic areas:

- Antileishmanial and Antimalarial Activities : Research indicates that compounds with similar structures exhibit significant activity against Leishmania and Plasmodium species, suggesting potential applications in treating these diseases .

- Antibacterial and Antifungal Properties : Studies have highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans .

The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes responsible for nucleic acid and protein biosynthesis in pathogens. This disruption leads to impaired cellular functions, ultimately resulting in cell death .

Study on Antitumor Activity

A recent study evaluated the efficacy of this compound against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). The compound demonstrated significant antiproliferative effects, with growth inhibition percentages of 54.25% and 38.44%, respectively, indicating its potential as an anticancer agent .

Antimicrobial Testing

In vitro tests showed that this compound exhibited antimicrobial activity at concentrations as low as 40 µg/mL against various bacterial strains, outperforming standard antibiotics like ampicillin and norfloxacin .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| Methyl 2-amino-4-(1H-pyrazol-1-yl)-2-methylbutanoate | Lacks bromine; potentially lower potency | Reduced efficacy |

| Ethyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoate | Ethyl group instead of methyl | Similar activity |

| Methyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoate | Contains chlorine; alters reactivity | Varies significantly |

Propriétés

Formule moléculaire |

C10H16BrN3O2 |

|---|---|

Poids moléculaire |

290.16 g/mol |

Nom IUPAC |

methyl 2-amino-4-(4-bromopyrazol-1-yl)-2-methylpentanoate |

InChI |

InChI=1S/C10H16BrN3O2/c1-7(14-6-8(11)5-13-14)4-10(2,12)9(15)16-3/h5-7H,4,12H2,1-3H3 |

Clé InChI |

TXYRGFSUTJAJTE-UHFFFAOYSA-N |

SMILES canonique |

CC(CC(C)(C(=O)OC)N)N1C=C(C=N1)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.